N-Ethyl-1-isopropylcycloheptanecarboxamide
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Overview
Description
N-Ethyl-1-isopropylcycloheptanecarboxamide is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is known for its unique structure, which includes a cycloheptane ring substituted with an ethyl group and an isopropyl group at the nitrogen and carboxamide positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-isopropylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with ethylamine and isopropylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Ethyl-1-isopropylcycloheptanecarboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Ethyl-1-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
N-Ethyl-1-isopropylcycloheptanecarboxamide can be compared with other similar compounds, such as:
N-Methyl-1-isopropylcycloheptanecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-1-propylcycloheptanecarboxamide: Similar structure but with a propyl group instead of an isopropyl group.
N-Ethyl-1-isopropylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
The uniqueness of this compound lies in its specific combination of substituents and ring structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
56471-38-6 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-ethyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-4-14-12(15)13(11(2)3)9-7-5-6-8-10-13/h11H,4-10H2,1-3H3,(H,14,15) |
InChI Key |
SIXMZXVQNHSLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CCCCCC1)C(C)C |
Origin of Product |
United States |
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